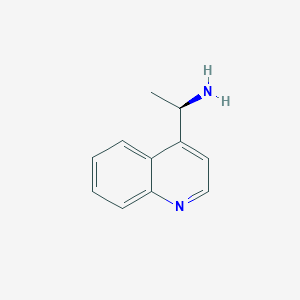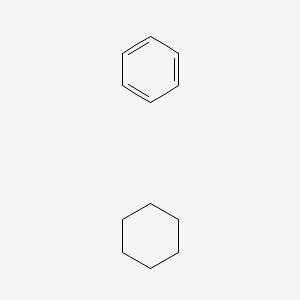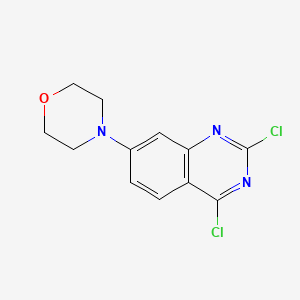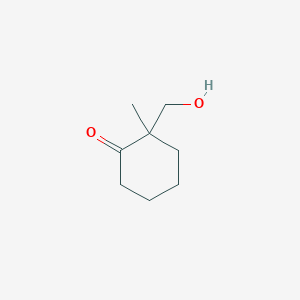
(1r)-1-(quinolin-4-yl)ethan-1-amine
概要
説明
®-1-(quinolin-4-yl)ethanamine is a chiral amine derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The ®-enantiomer of 1-(quinolin-4-yl)ethanamine is of particular interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(quinolin-4-yl)ethanamine typically involves the following steps:
Quinoline Formation: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Industrial Production Methods
Industrial production of ®-1-(quinolin-4-yl)ethanamine may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
®-1-(quinolin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
®-1-(quinolin-4-yl)ethanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of ®-1-(quinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal and synthetic chemistry.
4-Quinolone: Known for its pharmaceutical applications, including as an antibacterial agent.
4(3H)-Quinazolinone: Exhibits antimalarial, antitumor, and antimicrobial properties.
Uniqueness
®-1-(quinolin-4-yl)ethanamine is unique due to its chiral nature and specific biological activities. Its ®-enantiomer may exhibit different pharmacological properties compared to its (S)-enantiomer, making it a valuable compound for enantioselective studies and applications .
特性
CAS番号 |
1001906-55-3 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
(1R)-1-quinolin-4-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3/t8-/m1/s1 |
InChIキー |
RFPFJPRJGSDGAG-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC=NC2=CC=CC=C12)N |
正規SMILES |
CC(C1=CC=NC2=CC=CC=C12)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-2-carboxylic acid](/img/structure/B8643481.png)


![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)


![Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B8643521.png)
![N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine](/img/structure/B8643525.png)
![Ethanol, 2-[2-[2-(ethenyloxy)ethoxy]ethoxy]-](/img/structure/B8643534.png)




